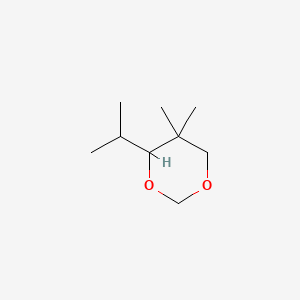

4-Isopropyl-5,5-dimethyl-1,3-dioxane

Description

General Overview of 1,3-Dioxane (B1201747) Heterocycles in Organic Synthesis

The 1,3-dioxane ring system is a fundamental heterocyclic scaffold in organic chemistry. It consists of a six-membered ring containing two oxygen atoms at the 1 and 3 positions. wikipedia.org This structure is a type of cyclic acetal (B89532) and is most commonly synthesized through the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,3-propanediol. wikipedia.orgorganic-chemistry.org

A primary application of 1,3-dioxanes in organic synthesis is their role as protecting groups for carbonyl compounds or 1,3-diols. wikipedia.orgthieme-connect.de The formation of the 1,3-dioxane ring renders the original carbonyl group inert to a wide range of reaction conditions, particularly those involving nucleophiles, bases, and many reducing or oxidizing agents. organic-chemistry.orgthieme-connect.de This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl functionality. The protecting group can then be readily removed, regenerating the original carbonyl compound, typically by hydrolysis under acidic conditions. organic-chemistry.org

Structurally, 1,3-dioxanes, much like cyclohexane (B81311), preferentially adopt a chair-like conformation to minimize steric strain. thieme-connect.de The presence of the C-O bonds, which are shorter than C-C bonds, influences the ring's geometry and the energetic barrier between chair and twist-boat conformations. thieme-connect.de

Significance of Substituted 1,3-Dioxanes in Modern Organic Chemistry

The introduction of substituents onto the 1,3-dioxane ring significantly broadens its utility and has been a subject of extensive stereochemical investigation. researchgate.net The position and nature of these substituents have profound effects on the molecule's conformation and reactivity. Due to the chair conformation, substituents can occupy either axial or equatorial positions, with a strong thermodynamic preference for the less sterically hindered equatorial orientation, especially for bulky groups. thieme-connect.deresearchgate.net This stereochemical preference is a key consideration in asymmetric synthesis and the creation of specific diastereoisomers. researchgate.net

Research into the stereochemistry of new 1,3-dioxane derivatives, including those with multiple substitution patterns, has revealed detailed insights into cis-trans isomerism and the conformational preferences of various functional groups. researchgate.netresearchgate.net These studies are crucial for designing molecules with precise three-dimensional arrangements, which is vital in fields such as medicinal chemistry and materials science. Furthermore, certain substituted 1,3-dioxane derivatives have been found to possess biological activities, including potential anti-inflammatory and antiviral properties, making them targets of interest in drug discovery. enu.kz The 1,3-dioxane framework also appears in the structure of several natural products. thieme-connect.de

Research Context and Specific Focus on 4-Isopropyl-5,5-dimethyl-1,3-Dioxane

Within the diverse family of substituted dioxanes, this compound is a specific compound of interest. ontosight.ai It is a colorless liquid that is recognized as a bioactive chemical. targetmol.comontosight.ai This compound is characterized by an isopropyl group at the 4-position and two methyl groups at the 5-position of the 1,3-dioxane ring. nih.gov

Its applications are varied, with uses reported as a flavoring agent, a solvent, and as an intermediate in further chemical synthesis. ontosight.ai The presence of this compound in various applications underscores the importance of its specific substitution pattern in defining its physical and chemical properties.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5,5-dimethyl-4-propan-2-yl-1,3-dioxane | nih.gov |

| Molecular Formula | C9H18O2 | nih.gov |

| Molecular Weight | 158.24 g/mol | nih.gov |

| CAS Number | 3583-00-4 | nih.gov |

| Stereochemistry | Racemic | ncats.io |

Structure

3D Structure

Properties

CAS No. |

3583-00-4 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

5,5-dimethyl-4-propan-2-yl-1,3-dioxane |

InChI |

InChI=1S/C9H18O2/c1-7(2)8-9(3,4)5-10-6-11-8/h7-8H,5-6H2,1-4H3 |

InChI Key |

KBYHWUXTLMRZHL-UHFFFAOYSA-N |

SMILES |

CC(C)C1C(COCO1)(C)C |

Canonical SMILES |

CC(C)C1C(COCO1)(C)C |

Appearance |

Solid powder |

Other CAS No. |

3583-00-4 |

Pictograms |

Flammable |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-Isopropyl-5,5-dimethyl-1,3-dioxane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isopropyl 5,5 Dimethyl 1,3 Dioxane and Analogous Systems

Catalytic Strategies for Cyclic Acetal (B89532) Formation

The formation of the 1,3-dioxane (B1201747) ring is an equilibrium process that is almost invariably catalyzed by an acid to accelerate the reaction towards the desired acetal product. The choice of catalyst is crucial and can influence reaction rates, yields, and selectivity.

Brønsted and Lewis Acid Catalysis in 1,3-Dioxane Synthesis

The acetalization reaction to form 1,3-dioxanes is readily facilitated by both Brønsted and Lewis acids. organic-chemistry.org These catalysts activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the hydroxyl groups of the 1,3-diol. organic-chemistry.orglibretexts.org

Brønsted acids , such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are commonly employed. organic-chemistry.orgacs.org The standard procedure often involves refluxing the carbonyl compound and the diol in a solvent like toluene (B28343) with a catalytic amount of p-TsOH, using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards product formation. organic-chemistry.org Chiral Brønsted acids, including phosphoric acids and carboxylic acids, have also been explored for asymmetric transformations. acs.orgrsc.org

Lewis acids also serve as effective catalysts for 1,3-dioxane synthesis. organic-chemistry.org Various Lewis acids have been shown to promote the reaction, often under milder conditions than their Brønsted acid counterparts. Examples include tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), zirconium tetrachloride (ZrCl₄), and bismuth triflate (Bi(OTf)₃). organic-chemistry.orglookchem.comresearchgate.netacs.org For instance, ZrCl₄ has been demonstrated as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org The reaction of ketones with oxiranes, catalyzed by Lewis acids like BF₃·OEt₂, can also form related 1,3-dioxolane (B20135) structures. lookchem.comacs.org

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Reflux in toluene with Dean-Stark trap | organic-chemistry.org |

| Brønsted Acid | Chiral Phosphoric Acids | Used for asymmetric variants | acs.org |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Mild, chemoselective conditions | organic-chemistry.org |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Used for reactions with epoxides | lookchem.comacs.org |

| Lewis Acid | Bismuth Triflate (Bi(OTf)₃) | Mild conditions for acetal synthesis | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Methods

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for 1,3-dioxane synthesis. These approaches aim to reduce waste, use less hazardous materials, and employ renewable resources.

One notable strategy involves the use of bio-based solvents and catalysts. For example, a highly efficient synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives has been achieved using a gluconic acid aqueous solution, which acts as both a recyclable solvent and a catalyst. clockss.org Another eco-friendly approach utilizes heterogeneous solid acid catalysts, which can be easily recovered and reused. Mesoporous ZnAlMCM-41 has been reported as a very effective and reusable solid acid catalyst for the synthesis of 4-phenyl-1,3-dioxane (B1205455) via the Prins cyclization. rsc.org

The concept of a circular economy has also been applied, with strategies developed for the upcycling of polymers. The catalytic processing of polyoxymethylene (POM), a common engineering thermoplastic, with bio-derived diols can produce cyclic acetals like 1,3-dioxane, presenting a green alternative to the use of formaldehyde (B43269). researchgate.net Additionally, certain 1,3-dioxolane compounds, which are structurally related to 1,3-dioxanes, have been proposed as sustainable, biobased reaction media themselves, derived from renewable precursors like lactic acid and formaldehyde. rsc.org

Chemo- and Regioselective Acetalization Techniques

In molecules containing multiple functional groups or several diol moieties, achieving chemo- and regioselectivity during acetalization is a significant synthetic challenge. Catalyst-controlled methods have emerged as a powerful tool to address this.

Chemoselectivity, such as the preferential acetalization of an aldehyde in the presence of a ketone, can be achieved by selecting appropriate catalysts and reaction conditions. organic-chemistry.org For instance, certain mild catalytic systems demonstrate high selectivity for aldehydes over ketones.

Regioselectivity is particularly crucial in carbohydrate chemistry, where molecules possess multiple hydroxyl groups. Chiral phosphoric acids (CPAs) and their immobilized polymeric versions have been successfully used as catalysts for the regioselective acetal protection of monosaccharide-based diols. nih.govchemrxiv.org These catalyst-controlled reactions can proceed with high regioselectivities (up to >25:1) and can even be regiodivergent, meaning different regioisomers can be obtained by simply choosing a different chiral catalyst. nih.govchemrxiv.org This allows for the precise protection of specific diol units within a polyhydroxylated substrate, which is a key step in the synthesis of complex molecules. researchgate.net

Stereoselective and Asymmetric Synthesis of 1,3-Dioxane Derivatives

The formation of the 1,3-dioxane ring can create new stereocenters, making stereocontrol a critical aspect of the synthesis, particularly for applications in pharmaceuticals and natural product synthesis. Methodologies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the dioxane products.

Diastereoselective Control in the Formation of 1,3-Dioxane Rings

When substituted 1,3-diols or aldehydes are used, the formation of the 1,3-dioxane ring can result in diastereomers. Controlling this diastereoselectivity is essential. The stereochemical outcome is often governed by thermodynamic or kinetic control. Under thermodynamic control, the most stable diastereomer, typically with bulky substituents in equatorial positions on the dioxane ring, is favored. researchgate.netresearchgate.net

A highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been reported, proceeding through an intramolecular oxa-Michael reaction sequence. researchgate.net In this case, excellent diastereoselectivity was observed across a range of substrates. researchgate.net Similarly, the stereochemistry of 1,3-dioxanes derived from isophthalaldehyde (B49619) and various 1,3-propanediols has been investigated, revealing that the isomers with substituents in equatorial orientations are predominantly formed. researchgate.netresearchgate.net Stereoselective reduction of a pre-formed 1,3-dioxan-5-one (B8718524) can also be used to control the stereochemistry at the C5 position, yielding either the cis or trans diastereomer depending on the choice of reducing agent. lookchem.com

| Reaction Type | Key Feature | Outcome | Reference |

|---|---|---|---|

| Intramolecular oxa-Michael reaction | Addition/oxa-Michael sequence | Highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes | researchgate.net |

| Acetalization of isophthalaldehyde | Thermodynamic control | Major formation of trans-trans isomers with equatorial substituents | researchgate.netresearchgate.net |

| Reduction of 1,3-dioxan-5-ones | Reagent-controlled reduction | Stereoselective formation of cis or trans 5-hydroxy-1,3-dioxanes | lookchem.com |

Enantioselective Approaches for Chiral 1,3-Dioxanes

The synthesis of single-enantiomer chiral 1,3-dioxanes requires asymmetric synthesis strategies. This is often achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. While direct enantioselective synthesis of 4-isopropyl-5,5-dimethyl-1,3-dioxane is less commonly reported, methodologies developed for analogous cyclic acetals highlight the available strategies.

Catalytic asymmetric methods are particularly powerful. For instance, an innovative Rh(II)-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles (a five-membered ring analog) with high enantioselectivity. nih.govrsc.org In this process, the enantioselectivity is controlled by chiral carboxylate ligands on the rhodium catalyst. nih.gov Similarly, a bimetallic catalytic system combining a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex has been used for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines (a seven-membered ring analog) in high yields and with excellent enantiomeric excess (up to 99% ee). rsc.orgsemanticscholar.org Another approach involves a chiral binaphthyldiimine-Ni(II) complex that catalyzes asymmetric 1,3-dipolar cycloadditions to furnish chiral 1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org These examples demonstrate the potential of chiral metal complexes to induce high levels of stereocontrol in the formation of cyclic acetal systems.

Influence of Substrate Structure on Stereochemical Outcomes in 1,3-Dioxane Synthesis

The synthesis of 1,3-dioxanes through the acid-catalyzed condensation of a carbonyl compound and a 1,3-diol often creates new stereocenters. The resulting stereochemistry is highly dependent on the structure of the substrates and the reaction conditions, which can be tailored to favor either kinetic or thermodynamic products. masterorganicchemistry.comjackwestin.comlibretexts.org

Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.de However, the shorter C-O bond lengths compared to C-C bonds result in more pronounced 1,3-diaxial interactions. thieme-connect.de Consequently, substituents, particularly at the C2 position, have a strong thermodynamic preference for the equatorial position to avoid steric clashes with axial atoms at C4 and C6. thieme-connect.de The choice between kinetic and thermodynamic control is crucial; lower temperatures and shorter reaction times favor the faster-formed kinetic product, while higher temperatures and longer reaction times allow an equilibrium to be established, favoring the more stable thermodynamic product. masterorganicchemistry.comlibretexts.orgyoutube.com

The structure of the 1,3-diol is a key determinant of stereochemical outcomes. The use of a conformationally rigid or pre-existing chiral diol can direct the stereochemistry of the newly formed acetal center. For instance, in the synthesis of this compound from isobutyraldehyde (B47883) and 2,2-dimethyl-1,3-propanediol, the gem-dimethyl group at the C5 position restricts the conformational flexibility of the dioxane ring. This constraint influences the spatial orientation of the incoming isopropyl group at the C4 position.

In cases where substituted 1,3-diols are used, the relative stereochemistry of the diol dictates the diastereoselectivity of the product. The formation of a conformationally rigid dioxane can, in turn, be used to determine the relative configuration of the parent 1,3-diol. thieme-connect.de Generally, under thermodynamic control, the reaction will favor the diastereomer that allows the largest substituents on the ring to occupy equatorial positions. researchgate.net Chiral acetals derived from optically active 1,3-diols are powerful tools in asymmetric synthesis, allowing for the transfer of chirality to other molecules. thieme-connect.de

The following table summarizes the general influence of substrate structure on the stereochemical outcome in 1,3-dioxane synthesis under thermodynamic control.

| Carbonyl Substrate | 1,3-Diol Substrate | Key Structural Feature | Predominant Stereochemical Outcome |

|---|---|---|---|

| Aldehyde (R-CHO) | Unsubstituted (Propane-1,3-diol) | Bulky R group at C2 | The R group strongly prefers the equatorial position. |

| Aldehyde (R-CHO) | 5-Substituted (e.g., 2-methyl-1,3-propanediol) | Substituent at C5 | The C5 substituent prefers an equatorial position, influencing the overall ring conformation and the orientation of the C2 substituent. |

| Aldehyde (R-CHO) | 4-Substituted (e.g., Butane-1,3-diol) | Pre-existing stereocenter at C4 | The diol's stereochemistry directs the formation of a specific diastereomer. The largest groups at C2 and C4 will preferentially be in a trans-diequatorial arrangement. |

| Ketone (R1-CO-R2) | Unsubstituted (Propane-1,3-diol) | Two substituents at C2 | The larger of the two substituents (R1/R2) will preferentially occupy the equatorial position. |

| Isobutyraldehyde | 2,2-Dimethyl-1,3-propanediol | gem-dimethyl group at C5 | The gem-dimethyl group locks the chair conformation, leading to a defined orientation for the C4-isopropyl group. |

Novel Synthetic Routes to this compound via Multicomponent Reactions and Cyclizations

While the direct condensation of an aldehyde and a 1,3-diol remains a fundamental method for synthesizing 1,3-dioxanes, modern organic synthesis seeks more efficient, atom-economical, and stereoselective strategies. Novel methods, including multicomponent reactions (MCRs) and innovative cyclization pathways, offer powerful alternatives for constructing the 1,3-dioxane core and its analogues.

Multicomponent Reactions (MCRs) integrate three or more reactants in a single synthetic operation to build complex molecules, offering significant advantages in efficiency and sustainability. nih.govsemanticscholar.org While a specific MCR for this compound is not prominently documented, the principles have been demonstrated in the synthesis of related oxygen heterocycles. For example, rhodium(II)-catalyzed asymmetric three-component reactions have been developed to access chiral 1,3-dioxoles with high enantioselectivity. nih.gov Similarly, bimetallic catalytic systems have been employed in tandem ylide formation/[4+3]-cycloaddition reactions to generate complex 1,3-dioxepine structures from an α-diazoacetate, an aldehyde, and a β,γ-unsaturated α-ketoester. semanticscholar.orgnih.gov These examples showcase the potential of MCRs to construct diverse dioxane-like systems from simple precursors in a highly controlled manner. Analogous strategies could conceivably be developed for 1,3-dioxanes, potentially involving an aldehyde, a diol precursor, and a third component to drive the cyclization.

Novel Cyclization Routes provide alternative pathways that often generate the 1,3-diol functionality in situ or rely on the intramolecular cyclization of a pre-functionalized substrate.

Intramolecular Oxymercuration: This method involves the cyclization of hemiacetal derivatives formed from homoallylic alcohols onto the alkene. This transformation provides a route to protected syn-1,3-diols. thieme-connect.de

Oxidative Cyclization of Protected Diols: A particularly elegant method involves the oxidation of a 4-methoxybenzyl (PMB) ether of a 1,3-diol. thieme-connect.de Using an oxidant like 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ), the PMB group is activated to form a carbenium ion. This intermediate is then trapped intramolecularly by the free hydroxyl group to yield a 2-(4-methoxyphenyl)-1,3-dioxane. This reaction is known for its high selectivity and tolerance of various functional groups, making it a valuable tool in natural product synthesis. thieme-connect.de The stereochemical outcome is thermodynamically controlled, favoring the isomer with an equatorial aryl group. thieme-connect.de

The following table summarizes these advanced synthetic methodologies.

| Methodology | Description | Key Reactants/Catalysts | Products | Advantages |

|---|---|---|---|---|

| Asymmetric Three-Component Reaction | A cascade reaction involving carbonyl ylide formation, cycloaddition, and Wittig olefination. nih.gov | Rh(II) catalyst, IIII/PV-hybrid ylides, aldehydes, carboxylic acids. nih.gov | Chiral 1,3-dioxoles. nih.gov | High efficiency and enantioselectivity. nih.gov |

| Bimetallic Catalytic Tandem Cycloaddition | Tandem carbonyl ylide formation followed by an asymmetric [4+3]-cycloaddition. semanticscholar.orgnih.gov | Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex. semanticscholar.orgnih.gov | Chiral 4,5-dihydro-1,3-dioxepines. semanticscholar.orgnih.gov | Excellent yields and enantioselectivity for complex heterocycles. semanticscholar.orgnih.gov |

| Intramolecular Oxymercuration | Cyclization of hemiacetal derivatives of homoallylic alcohols. thieme-connect.de | Homoallylic alcohols, mercury salts. | Substituted 1,3-dioxanes. | Provides access to protected syn-1,3-diols. thieme-connect.de |

| Oxidative Cyclization | Intramolecular cyclization of a 1,3-diol monoprotected with a 4-methoxybenzyl (PMB) ether. thieme-connect.de | PMB-protected 1,3-diol, DDQ (oxidant). thieme-connect.de | 2-(4-methoxyphenyl)-1,3-dioxanes. thieme-connect.de | High functional group tolerance, high yield and selectivity. thieme-connect.de |

Conformational Analysis and Stereodynamics of 4 Isopropyl 5,5 Dimethyl 1,3 Dioxane

Fundamental Conformational Preferences of 1,3-Dioxane (B1201747) Rings

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, predominantly adopts a chair conformation, akin to cyclohexane (B81311), to minimize angle and torsional strain. However, the presence of the heteroatoms introduces unique stereochemical features that modify its conformational landscape.

Chair and Twist-Boat Conformers: Energy Landscapes and Interconversion Barriers

The chair conformation is the most stable arrangement for the 1,3-dioxane ring. In this conformation, all bond angles are close to the ideal tetrahedral angle, and all adjacent bonds are staggered, thus minimizing torsional strain. The ring can exist in two rapidly interconverting chair forms. The transition between these two chair conformers proceeds through higher-energy, more flexible forms, with the twist-boat being a key intermediate.

Computational studies on unsubstituted 1,3-dioxane have established that the chair conformer is significantly more stable than the twist-boat conformer. The energy difference is generally in the range of 5-7 kcal/mol. The energy barrier for the chair-to-twist-boat conversion is also a critical parameter, and for 1,3-dioxane, it is typically lower than that of cyclohexane due to the presence of the oxygen atoms which can lead to different torsional barriers and bond lengths.

Relative Energies of 1,3-Dioxane Conformers| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 (most stable) |

| Twist-Boat | 5-7 |

| Boat | ~7-8 |

| Half-Chair (Transition State) | ~10-11 |

Stereoelectronic Effects in Cyclic Acetals: The Anomeric Effect and Its Impact

The presence of two oxygen atoms in the 1,3-dioxane ring gives rise to significant stereoelectronic effects, the most prominent of which is the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite the expected steric hindrance. This counterintuitive preference is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the axial C-X bond (where X is the electronegative substituent).

Conformational Effects of Isopropyl and Geminal Dimethyl Substituents

The conformational landscape of 4-isopropyl-5,5-dimethyl-1,3-dioxane is largely dictated by the steric demands of the isopropyl and geminal dimethyl groups.

The isopropyl group at the C4 position is sterically demanding. In a chair conformation, it will strongly prefer to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C2 and C6. The conformational energy, or A-value, of an isopropyl group on a cyclohexane ring is approximately 2.2 kcal/mol, indicating a strong preference for the equatorial orientation. A similar, if not slightly larger, preference is expected in the 1,3-dioxane system.

The geminal dimethyl groups at the C5 position introduce the Thorpe-Ingold or gem-dimethyl effect. wikipedia.org This effect suggests that the presence of two methyl groups on the same carbon atom can influence the ring's conformation by altering bond angles. wikipedia.org In a six-membered ring, gem-dimethyl substitution can lead to a flattening of the ring in the vicinity of the substituted carbon. Furthermore, it restricts the conformational flexibility of the ring. In the context of this compound, the 5,5-dimethyl substitution will likely lock the ring into a more rigid chair conformation. One of the methyl groups will be in an axial orientation and the other in an equatorial position.

The combination of the 4-isopropyl and 5,5-dimethyl substituents leads to a highly biased conformational equilibrium. The chair conformation with the bulky isopropyl group in the equatorial position will be overwhelmingly favored. The ring inversion to the alternative chair form, which would place the isopropyl group in a highly hindered axial position, is energetically very unfavorable.

Spectroscopic Elucidation of Conformational Isomerism

The determination of the preferred conformation and the study of the dynamic equilibrium between different conformers heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the stereochemistry of 1,3-dioxane derivatives. Key NMR parameters used for conformational analysis include chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shifts: The chemical shift of a nucleus is sensitive to its local electronic environment. In a chair conformation, axial and equatorial protons or carbons experience different shielding effects, leading to distinct chemical shifts. For instance, axial protons are typically shielded and resonate at a higher field (lower δ value) compared to their equatorial counterparts.

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (a vicinal relationship) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a chair conformation, the dihedral angle between two axial protons is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles between axial-equatorial and equatorial-equatorial protons are around 60°, resulting in smaller coupling constants (typically 1-5 Hz). By measuring these coupling constants, the relative orientation of protons, and thus the conformation of the ring, can be determined.

For this compound, the large ³J value between the proton at C4 and the axial proton at C5 would confirm the equatorial orientation of the isopropyl group.

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide further insights into spatial proximities between atoms, helping to confirm conformational assignments.

Expected ¹H NMR Parameters for the Chair Conformation of this compound| Proton(s) | Expected Orientation | Expected Chemical Shift (δ, ppm) | Expected Key Coupling Constants (Hz) |

|---|---|---|---|

| H-2ax | Axial | ~4.5-4.7 | ²J ≈ -11 to -12 (geminal with H-2eq) |

| H-2eq | Equatorial | ~4.8-5.0 | ²J ≈ -11 to -12 (geminal with H-2ax) |

| H-4 | Axial | ~3.5-3.8 | ³J(H4ax, H5ax) ≈ 8-12 |

| H-6ax | Axial | ~3.4-3.6 | ²J ≈ -11 to -12 (geminal with H-6eq) |

| H-6eq | Equatorial | ~3.9-4.1 | ²J ≈ -11 to -12 (geminal with H-6ax) |

| CH of Isopropyl | - | ~1.8-2.1 | ³J ≈ 6-7 (with methyl protons) |

| CH₃ of Isopropyl | - | ~0.9-1.0 | ³J ≈ 6-7 (with CH proton) |

| 5-CH₃ (axial) | Axial | ~0.5-0.8 | - |

| 5-CH₃ (equatorial) | Equatorial | ~1.1-1.3 | - |

Correlation of Experimental NMR Parameters with Theoretical Models

While experimental NMR data provides a snapshot of the molecule's average conformation, theoretical models are invaluable for understanding the underlying energy landscape. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to:

Calculate the relative energies of different conformers (e.g., chair vs. twist-boat).

Determine the energy barriers for conformational interconversions.

Predict NMR parameters (chemical shifts and coupling constants) for each conformer.

By comparing the theoretically predicted NMR parameters for different possible conformations with the experimentally observed values, a confident assignment of the dominant conformation can be made. For a molecule like this compound, theoretical calculations would undoubtedly confirm that the chair conformation with an equatorial isopropyl group is the global energy minimum. Furthermore, these models can provide quantitative estimates of the energy difference to other less stable conformers and the barriers separating them, offering a complete picture of the molecule's stereodynamics.

Computational Chemistry in Conformational Analysis

Computational chemistry serves as a powerful tool for elucidating the complex conformational landscapes of cyclic molecules like this compound. These theoretical approaches provide detailed insights into the molecule's potential energy surface, the dynamics of its ring structure, and the subtle interplay of forces that dictate its conformational preferences. By employing a range of computational methods, from high-level quantum mechanical calculations to classical molecular mechanics, researchers can model and predict the stereodynamic behavior of this substituted 1,3-dioxane with a high degree of accuracy.

Ab Initio and Density Functional Theory (DFT) Studies of Potential Energy Surfaces

Ab initio and Density Functional Theory (DFT) are quantum-chemical methods that provide a rigorous framework for investigating the potential energy surface (PES) of a molecule. These methods are instrumental in identifying stable conformers, which correspond to local minima on the PES, and the transition states that connect them. For substituted 1,3-dioxanes, the chair conformation is generally the most stable. However, the presence of substituents, such as the isopropyl and dimethyl groups in this compound, can influence the relative energies of different conformers and the barriers to interconversion.

DFT calculations, for instance, can be employed to optimize the geometries of various possible conformers, such as the equatorial and axial chair forms, as well as twist-boat conformations. Frequency calculations are then typically performed to confirm that the optimized structures are true minima (having no imaginary frequencies) or transition states (having one imaginary frequency). The relative energies of these structures provide a quantitative measure of their thermodynamic stability. For related 5-substituted 1,3-dioxanes, quantum-chemical studies have been used to estimate the potential barriers to conformational isomerizations between equatorial and axial chair conformers. researchgate.net

The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d) or larger, are commonly used for such studies. These computational approaches allow for the determination of key energetic parameters that govern the conformational equilibrium.

Table 1: Representative Theoretical Energy Differences in Substituted 1,3-Dioxanes

| Conformer Transition | Computational Method | Calculated Energy Difference (kcal/mol) | Reference Compound |

|---|---|---|---|

| Chair to 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 | 1,3-Dioxane |

| Chair to 2,5-Twist | DFT | 5.19 ± 0.8 | 1,3-Dioxane |

| 2,5-Twist to 1,4-Twist | HF/6-31G(d) | 1.36 ± 0.12 | 1,3-Dioxane |

| 2,5-Twist to 1,4-Twist | DFT | 1.0 | 1,3-Dioxane |

This table presents data for the parent 1,3-dioxane molecule to illustrate the typical energy differences calculated by computational methods. The presence of substituents on this compound would alter these values. researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations of Ring Dynamics

While quantum-chemical methods provide highly accurate energetic information, they can be computationally expensive for exploring the dynamic behavior of a molecule over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying the dynamics of ring inversion and other conformational changes.

MM methods employ classical force fields to model the potential energy of a molecule as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental or high-level computational data. By mapping the potential energy surface using MM, it is possible to identify low-energy conformations and the pathways for their interconversion.

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, thereby simulating the molecule's dynamic evolution over time. This approach provides a powerful means to explore the conformational space and understand the kinetics of ring dynamics. For instance, MD simulations can reveal the characteristic timescales of chair-to-chair interconversion and the transient populations of less stable twist-boat intermediates. In studies of similar cyclic molecules, molecular dynamics has shown that flexible forms can interconvert with each other and with the more stable chair conformers at room temperature. researchgate.net

Analysis of Intra- and Intermolecular Interactions Governing Conformational Stability

The conformational stability of this compound is governed by a delicate balance of various intra- and intermolecular interactions. Computational methods are invaluable for dissecting and quantifying these interactions.

Intramolecular Interactions:

Steric Hindrance: The bulky isopropyl group at the C4 position and the two methyl groups at the C5 position introduce significant steric strain. The preferred conformation will be one that minimizes these steric clashes. For instance, a conformation where the large isopropyl group occupies an equatorial position is expected to be more stable than one where it is in an axial position, which would lead to unfavorable 1,3-diaxial interactions. The presence of two shorter C-O bonds in the 1,3-dioxane ring, compared to C-C bonds in cyclohexane, leads to more pronounced diaxial interactions. thieme-connect.de

Gauche Interactions: The relative orientation of substituents on adjacent carbon atoms can lead to gauche interactions, which can be either stabilizing or destabilizing depending on the nature of the substituents.

Stereoelectronic Effects: The presence of the two oxygen atoms in the ring introduces significant stereoelectronic effects. These include the anomeric effect, which involves the interaction of a lone pair on an oxygen atom with an adjacent anti-periplanar sigma-antibonding orbital (σ*). While the primary anomeric effect is not present in this specific molecule, related hyperconjugative interactions can still influence the geometry and stability of different conformers. acs.org Computational analyses can quantify these orbital interactions and their contribution to conformational preference.

Intermolecular Interactions:

In condensed phases, intermolecular interactions with solvent molecules or other solute molecules can also influence the conformational equilibrium. MD simulations that explicitly include solvent molecules can be used to study how these interactions may shift the conformational preferences compared to the gas phase. For example, the formation of hydrogen bonds between the oxygen atoms of the dioxane ring and protic solvent molecules could potentially stabilize certain conformations.

Reaction Mechanisms and Reactivity Profiles of 4 Isopropyl 5,5 Dimethyl 1,3 Dioxane

Formation and Reactivity of Oxocarbenium Ion Intermediates

The cornerstone of 1,3-dioxane (B1201747) reactivity is the formation of an oxocarbenium ion. This cation is a resonance-stabilized species, with the positive charge delocalized between a carbon and an adjacent oxygen atom, which can be represented as a hybrid of a carbenium ion and an oxonium ion structure. wikipedia.org This intermediate is pivotal in a wide array of chemical transformations involving acetals. wikipedia.orguniversiteitleiden.nl

The generation of an oxocarbenium ion from a cyclic acetal (B89532) such as 4-isopropyl-5,5-dimethyl-1,3-dioxane is an acid-catalyzed process. organic-chemistry.org The mechanism is initiated by the protonation of one of the ring's oxygen atoms by an acid (H-A), converting the hydroxyl group into a good leaving group (water, in the case of hydrolysis). chemistrysteps.comorganicchemistrytutor.com

The reaction proceeds via the following steps:

Protonation: One of the acetal oxygens (for instance, at position 1) acts as a Lewis base, attacking a proton from an acid catalyst. This step converts the oxygen into an oxonium ion.

C-O Bond Cleavage: The lone pair of electrons on the second oxygen atom (at position 3) assists in the cleavage of the C2-O1 bond. This heterolytic cleavage results in the departure of a neutral alcohol moiety (if part of a larger molecule) or the opening of the ring, and the formation of a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the C2 carbon and the O3 oxygen.

This process is reversible and is the initial stage for both nucleophilic substitution and hydrolysis reactions. organicchemistrytutor.com The formation of the oxocarbenium ion is often the rate-determining step in these reactions.

Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de In this compound, the bulky isopropyl group at the C4 position is expected to strongly favor an equatorial position to minimize 1,3-diaxial interactions.

Upon acid-catalyzed cleavage and formation of the oxocarbenium ion, the ring geometry flattens at the C2-O3 bond, adopting a half-chair, sofa, or twist-boat conformation. nih.gov The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects. wikipedia.orguniversiteitleiden.nl

Stabilization: The oxocarbenium ion is stabilized by the electron-donating effects of the alkyl substituents (isopropyl and methyl groups) through hyperconjugation. Furthermore, stereoelectronic effects play a critical role; the orientation of substituents on the ring can have a profound influence on the stability of the cation and the stereochemical outcome of subsequent reactions. universiteitleiden.nlacs.org For instance, electronegative substituents often prefer an axial or pseudo-axial orientation to allow for stabilizing electronic interactions with the positively charged oxygen. wikipedia.org

Conformation: The conformation of the intermediate is influenced by the need to minimize steric clashes. The C4-isopropyl and C5-gem-dimethyl groups will influence the puckering of the ring in the intermediate state, thereby determining the most stable conformation and influencing the trajectory of an incoming nucleophile.

Nucleophilic Substitution Reactions of 1,3-Dioxanes

Once formed, the electrophilic oxocarbenium ion is susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions are crucial for the synthetic utility of 1,3-dioxanes as chiral auxiliaries or intermediates.

Nucleophilic additions to chiral oxocarbenium ions derived from substituted 1,3-dioxanes often proceed with a high degree of diastereoselectivity. thieme-connect.de The stereochemical outcome is determined by the preferred conformation of the oxocarbenium ion intermediate and the trajectory of the nucleophilic attack.

The general principle is that the nucleophile will attack the electrophilic carbon from the less sterically hindered face. For an oxocarbenium ion in a half-chair or sofa conformation, this often corresponds to an axial attack, which proceeds through a low-energy chair-like transition state. thieme-connect.dewikipedia.org In the case of this compound, the large equatorial isopropyl group at C4 would effectively shield the corresponding face of the ring, directing the incoming nucleophile to the opposite face, thus controlling the stereochemistry of the newly formed bond at C2.

Both steric and electronic factors are critical in governing the outcome of substitution reactions. nih.gov

Ring-Opening and Hydrolysis Mechanisms

The most characteristic reaction of acetals, including 1,3-dioxanes, is their hydrolysis back to the parent carbonyl compound and diol under aqueous acidic conditions. organic-chemistry.orgvaia.com This reaction is essentially the reverse of acetal formation and proceeds through the same oxocarbenium ion intermediate. chemistrysteps.commasterorganicchemistry.com

The mechanism for the hydrolysis of this compound is as follows:

Protonation and Ring Opening: The reaction begins with the protonation of a ring oxygen and the formation of the oxocarbenium ion, as described in section 4.1.1.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon (C2) of the oxocarbenium ion. chemistrysteps.com

Deprotonation: A proton is transferred from the newly added oxonium group to a base (e.g., water), yielding a hemiacetal intermediate.

Second Protonation: The second oxygen atom of the original dioxane ring is protonated, converting it into a good leaving group.

Elimination: The hydroxyl group of the hemiacetal assists in the elimination of the leaving group, reforming a C=O double bond and generating a protonated carbonyl compound.

Final Deprotonation: The protonated carbonyl is deprotonated by a base to yield the final carbonyl product and the 1,3-diol.

Kinetic studies on the hydrolysis of various cyclic acetals have revealed that substitution at the 5-position of the 1,3-dioxane ring has a significant impact on the reaction rate. Specifically, alkyl substitution at C5 strongly deactivates the acetal towards hydrolysis. thieme-connect.de This effect is attributed to steric hindrance that may destabilize the transition state leading to the oxocarbenium ion.

The table below illustrates the deactivating effect of methyl substitution at the C5 position on the relative rate of hydrolysis.

| 1,3-Dioxane Derivative | Relative Rate of Hydrolysis |

|---|---|

| Unsubstituted | 1 |

| 5-Methyl | 0.14 |

| 5,5-Dimethyl | 0.0075 |

Data adapted from kinetic studies on cyclic ketone acetals. thieme-connect.de

Based on this data, the 5,5-dimethyl substitution in this compound would be expected to render it significantly more stable to acidic hydrolysis compared to unsubstituted or mono-substituted 1,3-dioxanes.

Acid-Catalyzed Hydrolysis Pathways and Kinetics

The acid-catalyzed hydrolysis of 1,3-dioxanes is a classic example of acetal cleavage, proceeding through a carbocationic intermediate. The reaction is initiated by the protonation of one of the oxygen atoms within the dioxane ring, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the corresponding aldehyde or ketone and diol.

The kinetics of this hydrolysis are influenced by several factors, including the acidity of the medium, temperature, and the structural features of the dioxane itself. The rate-determining step is typically the cleavage of the protonated acetal to form the oxocarbenium ion. The stability of this intermediate is paramount to the reaction rate.

The substituents on the this compound ring play a crucial role. The gem-dimethyl groups at the C5 position can influence the conformational stability of the chair form of the dioxane ring. The bulky isopropyl group at the C4 position will preferentially occupy an equatorial position to minimize steric strain. This conformational preference can affect the accessibility of the oxygen atoms to protonation and the subsequent bond cleavage.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly accessible literature, the expected behavior can be inferred from studies on related 1,3-dioxane systems. The rate of hydrolysis is anticipated to be sensitive to the steric hindrance around the acetal carbon (C2) and the electronic effects of the substituents.

Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis

To illustrate the expected kinetic behavior, the following hypothetical data table presents plausible rate constants for the hydrolysis of this compound under varying acidic conditions. This data is for illustrative purposes only and is based on general principles of acetal hydrolysis.

| Catalyst | Catalyst Concentration (M) | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |

| HCl | 0.01 | 25 | 1.2 x 10⁻⁴ |

| HCl | 0.1 | 25 | 1.3 x 10⁻³ |

| H₂SO₄ | 0.01 | 25 | 1.5 x 10⁻⁴ |

| H₂SO₄ | 0.01 | 40 | 4.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Controlled Ring-Opening Strategies for Functionalization

Beyond complete hydrolysis, the controlled ring-opening of 1,3-dioxanes offers a versatile strategy for the synthesis of functionalized molecules, particularly mono-protected diols. These reactions often employ Lewis acids or other specific reagents to achieve selective cleavage of one of the C-O bonds, allowing for the introduction of various functional groups.

For this compound, controlled ring-opening can be envisioned to proceed via the formation of an oxocarbenium ion intermediate, which is then trapped by a nucleophile. The choice of Lewis acid and nucleophile is critical in directing the outcome of the reaction.

Commonly employed reagents for such transformations include organoaluminum reagents, silyl (B83357) nucleophiles (e.g., trimethylsilyl (B98337) cyanide, allyltrimethylsilane), and Grignard reagents in the presence of a Lewis acid. The regioselectivity of the ring-opening, i.e., which C-O bond is cleaved, can be influenced by the steric environment of the dioxane ring and the nature of the attacking nucleophile.

In the case of this compound, the steric bulk of the isopropyl and gem-dimethyl groups would likely influence the approach of the nucleophile. For instance, reaction with a Lewis acid and a hydride source could lead to the formation of a mono-protected 1,3-diol.

Illustrative Examples of Controlled Ring-Opening Reactions

The following table provides hypothetical examples of controlled ring-opening reactions of this compound, showcasing the potential for generating diverse functionalized products.

| Reagents | Product |

| 1. Diisobutylaluminium hydride (DIBAL-H) 2. H₂O | 3,3-Dimethyl-2-isopropyl-3-(methoxymethoxy)propan-1-ol |

| 1. TiCl₄, Allyltrimethylsilane 2. H₂O | 6,6-Dimethyl-5-isopropyl-1-nonen-4-ol |

| 1. BF₃·OEt₂, EtMgBr 2. H₂O | 4,4-Dimethyl-3-isopropyl-1-pentanol |

This is a hypothetical data table for illustrative purposes.

These strategies underscore the utility of this compound as a potential building block in organic synthesis, where the dioxane moiety serves as a protecting group that can be strategically removed or transformed to introduce new functionality.

Applications of 4 Isopropyl 5,5 Dimethyl 1,3 Dioxane in Advanced Organic Synthesis

Utility as a Protecting Group for Carbonyl Compounds and 1,3-Diols

The protection of carbonyl functionalities and 1,3-diols is a frequent necessity in multi-step organic synthesis to prevent undesired reactions. The formation of a cyclic acetal (B89532), such as a 1,3-dioxane (B1201747), is a common and effective strategy. 1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions, yet can be readily cleaved under acidic conditions, making them valuable temporary protecting groups.

The specific structure of 4-isopropyl-5,5-dimethyl-1,3-dioxane, derived from the condensation of isobutyraldehyde (B47883) with 2,2-dimethyl-1,3-propanediol, imparts particular steric and electronic properties that can be exploited in selective protection and deprotection schemes.

Chemoselective Protection Strategies

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of synthetic efficiency. While specific documented examples detailing the chemoselective protection strategies employing this compound are not extensively reported in readily available literature, the principles of acetal chemistry allow for informed predictions. The formation of this dioxane would typically proceed under acidic catalysis. The steric hindrance provided by the isopropyl group at the C4 position and the gem-dimethyl group at the C5 position could influence the rate of reaction, potentially allowing for differentiation between sterically accessible and hindered carbonyls or diols.

For instance, in a molecule containing multiple carbonyl groups of varying steric environments, the formation of the this compound might preferentially occur at the less hindered site.

| Reactant | Protecting Reagent | Conditions | Product | Selectivity |

| Polyfunctional Carbonyl Compound | 2,2-dimethyl-1,3-propanediol, Isobutyraldehyde | Acid Catalyst | Protected Carbonyl | Potentially selective for less sterically hindered carbonyls |

| Polyfunctional Diol Compound | Isobutyraldehyde | Acid Catalyst | Protected Diol | Potentially selective for more reactive diols |

Orthogonal Deprotection Methods

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, a crucial strategy in the synthesis of complex molecules. The stability of the this compound is primarily dictated by the lability of the acetal linkage to acid.

Deprotection is typically achieved using aqueous acid. The rate of hydrolysis can be influenced by the steric environment and the electronic nature of the substituents. While specific studies on the orthogonal deprotection of this particular dioxane are scarce, general principles suggest that its cleavage would be orthogonal to protecting groups that are stable to acidic conditions but labile to other reagents, such as silyl (B83357) ethers (cleaved by fluoride ions) or benzyl ethers (cleaved by hydrogenolysis).

| Protecting Group | Cleavage Conditions | Orthogonality with this compound |

| This compound | Aqueous Acid | - |

| tert-Butyldimethylsilyl (TBDMS) ether | Fluoride source (e.g., TBAF) | Yes |

| Benzyl (Bn) ether | H₂, Pd/C | Yes |

| p-Methoxybenzyl (PMB) ether | Oxidative cleavage (e.g., DDQ, CAN) | Yes |

Role as a Chiral Auxiliary in Asymmetric Transformations

The use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

While the application of many chiral auxiliaries is well-established, specific and detailed research on the use of this compound in this capacity is not widely documented in the scientific literature. The presence of a stereocenter at the C4 position (the carbon bearing the isopropyl group) would be a prerequisite for its function as a chiral auxiliary. Assuming the use of an enantiomerically pure form of this dioxane, its steric bulk could influence the facial selectivity of reactions on a tethered substrate.

Diastereocontrol in Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Cycloaddition)

Hypothetically, if an enolate or a dienophile were attached to the this compound framework, the chiral environment created by the auxiliary could direct the approach of an electrophile or a diene to one face of the reactive species, leading to a diastereomeric excess of one product. The isopropyl group and the gem-dimethyl groups would create a rigid and well-defined steric environment, which is a key feature of effective chiral auxiliaries.

Application in the Synthesis of Chiral Building Blocks

A successful chiral auxiliary enables the synthesis of valuable enantiomerically enriched building blocks that can be used in the synthesis of natural products and pharmaceuticals. If this compound were to prove effective in directing asymmetric transformations, the resulting diastereomerically enriched products could be cleaved from the auxiliary to yield chiral alcohols, aldehydes, or carboxylic acids, depending on the nature of the linkage.

Recovery and Recyclability of the Chiral Auxiliary

A crucial aspect of a practical chiral auxiliary is its efficient removal and recovery without racemization, allowing for its reuse. The cleavage of the auxiliary from the product would likely involve the hydrolysis of the acetal linkage under acidic conditions, similar to its deprotection as a protecting group. The diol precursor, 2,2-dimethyl-1,3-propanediol, and isobutyraldehyde could potentially be recovered and reused. However, the economic and practical feasibility of this recovery process would need to be experimentally validated.

Strategic Use of this compound in Advanced Synthesis Remains Undocumented in Major Research

Despite its potential as a chiral building block, a comprehensive review of scientific literature reveals no specific documented instances of this compound being strategically integrated into the total synthesis of complex molecules or natural products.

Furthermore, chiral 1,3-dioxanes, derived from optically active diols, serve as powerful tools in asymmetric synthesis. thieme-connect.de These chiral auxiliaries can effectively control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds. wikipedia.orgnih.gov The predictable conformations of the dioxane ring, which preferentially adopts a chair-like geometry, allow for effective stereocontrol in a variety of chemical transformations. thieme-connect.de

However, searches for the application of this compound in the context of natural product synthesis or the construction of other complex molecular architectures did not yield specific examples. The literature extensively covers the use of other chiral auxiliaries and building blocks, but this particular substituted dioxane is not highlighted as a key component in published synthetic routes. researchgate.netyork.ac.uk

Therefore, while the foundational principles of using dioxanes in synthesis are well-established, the strategic integration of this compound into multistep total synthesis remains an underexplored or undocumented area of research. No detailed findings or data tables on its specific role, efficiency, or stereochemical influence in such syntheses could be compiled.

Advanced Theoretical and Computational Investigations of 4 Isopropyl 5,5 Dimethyl 1,3 Dioxane

Quantum Chemical Characterization of Electronic Structure

Molecular Orbital Analysis and Electronic Properties

Information not available in the searched scientific literature.

Hydrogen Bonding and Other Non-Covalent Interactions

Information not available in the searched scientific literature.

Computational Modeling of Reaction Pathways and Transition States

Elucidation of Detailed Stereoselective Mechanisms

Information not available in the searched scientific literature.

Prediction of Reactivity and Selectivity for Novel Transformations

Information not available in the searched scientific literature.

Theoretical Prediction and Validation of Spectroscopic Parameters

Information not available in the searched scientific literature.

Future Perspectives and Emerging Research Directions for 4 Isopropyl 5,5 Dimethyl 1,3 Dioxane

Development of Innovative Catalytic Systems for Enhanced Selectivity

The synthesis of 1,3-dioxanes, often accomplished through the Prins reaction or acetalization, is highly dependent on the catalytic system employed. organic-chemistry.org Future research is poised to move beyond traditional homogeneous acid catalysts toward more sophisticated and selective systems.

Heterogeneous Catalysts: A significant area of development is the use of solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. boisestate.edu Zeolites and mesoporous materials like ZnAlMCM-41 are emerging as promising candidates. boisestate.edursc.org These materials can be engineered to have specific pore sizes and acidities, potentially offering shape-selectivity for substituted 1,3-dioxanes. For a molecule like 4-isopropyl-5,5-dimethyl-1,3-dioxane, the catalyst's architecture could be tailored to favor the formation of a specific stereoisomer. Research in this area will likely focus on synthesizing novel structured catalysts and testing their efficacy in the Prins cyclization to enhance product selectivity and yield. rsc.orgdaneshyari.com

Lewis and Brønsted Acid Catalysis: While traditional Lewis and Brønsted acids are effective, the development of more refined catalysts is a key research direction. acs.orgnih.gov Confined Brønsted acids, such as imino-imidodiphosphates (iIDPs), have shown promise in controlling the stereochemical outcome of the Prins reaction. acs.orguni-koeln.de The confined active site of such catalysts can direct the approach of the reactants, leading to high enantioselectivity. acs.orguni-koeln.de Future work will likely involve designing new chiral Lewis and Brønsted acids that can effectively catalyze the formation of highly substituted dioxanes with precise stereochemical control.

The following table summarizes some innovative catalytic systems being explored for 1,3-dioxane (B1201747) synthesis.

| Catalyst Type | Example(s) | Key Advantages | Research Focus |

| Heterogeneous Catalysts | Zeolites, ZnAlMCM-41, Sulfonated Carbon | Reusability, Shape-selectivity, Reduced Waste | Tailoring pore size and acidity for stereoselectivity. boisestate.edursc.orgmdpi.com |

| Confined Brønsted Acids | Imino-imidodiphosphate (iIDP) | High Enantioselectivity, Control over reaction pathway | Design of new catalysts for broader substrate scope. acs.orguni-koeln.de |

| Bifunctional Catalysts | Alanine-functionalized MCM-41 | Acid-base bifunctionality, Enhanced selectivity | Synthesis of catalysts for one-pot multi-step reactions. researchgate.net |

Exploration of New Asymmetric Synthetic Applications for Dioxane Analogues

Chiral 1,3-dioxane and dioxolane frameworks are valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries or key intermediates in the synthesis of complex molecules. wikipedia.orgthieme-connect.de The stereocenters at the 4- and 5-positions of the dioxane ring in analogues of this compound can be exploited to control the stereochemistry of subsequent reactions.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org Dioxane analogues derived from chiral 1,3-diols can be used to direct a wide range of transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgnih.gov Future research will likely explore the synthesis of novel chiral diols to create a broader library of dioxane-based auxiliaries, potentially leading to even higher levels of stereocontrol in asymmetric reactions.

Asymmetric Catalysis: The development of catalytic asymmetric methods to synthesize chiral dioxanes is a major area of interest. For instance, Rh-catalyzed asymmetric hydrogenation has been successfully used to produce chiral 2-substituted 2,3-dihydrobenzo rsc.orgmorressier.comdioxane derivatives with excellent enantioselectivity. nih.gov Similarly, Rh(II)-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles. nih.gov Extending these methodologies to the synthesis of chiral 4,5-disubstituted 1,3-dioxanes would be a significant advancement.

Desymmetrization Reactions: An emerging strategy involves the enantioselective ring cleavage of prochiral dioxane acetals derived from meso-1,3-diols. nih.gov This desymmetrization, mediated by a chiral Lewis acid, can generate valuable chiral building blocks. nih.gov Future work could focus on expanding the scope of this reaction to a wider range of substituted dioxanes and developing more efficient chiral catalysts.

The table below highlights potential asymmetric applications of dioxane analogues.

| Application | Description | Future Research Direction |

| Chiral Auxiliaries | Temporary incorporation of a chiral dioxane moiety to direct stereoselective reactions. wikipedia.org | Development of new auxiliaries from novel chiral diols for enhanced stereocontrol. nih.gov |

| Asymmetric Catalysis | Direct synthesis of enantiomerically enriched dioxanes using chiral catalysts. nih.gov | Application of modern catalytic methods (e.g., Rh-catalysis) to a broader range of dioxane analogues. nih.gov |

| Desymmetrization | Enantioselective ring-opening of meso-dioxanes to produce chiral synthons. nih.gov | Expanding the substrate scope and developing more effective chiral Lewis acid catalysts. |

Integrated Experimental and Computational Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic strategies. The integration of experimental studies with computational chemistry provides a powerful tool for elucidating the intricate details of reaction pathways. morressier.comnih.gov

Prins Reaction Mechanism: The mechanism of the Prins reaction, a key method for synthesizing 1,3-dioxanes, is still a subject of debate. morressier.com Computational studies, often using Density Functional Theory (DFT), can help to distinguish between proposed mechanisms, such as a direct cyclization versus a stepwise pathway involving an oxocarbenium ion intermediate. morressier.comnih.govresearchgate.net Isotope labeling experiments can provide complementary evidence to validate computational models. uni-koeln.de Future research will likely see a greater synergy between computational and experimental chemists to provide a more complete picture of the Prins reaction and other dioxane-forming reactions under various catalytic conditions.

Conformational Analysis: The stereochemical outcome of reactions involving 1,3-dioxanes is heavily influenced by the conformational preferences of the six-membered ring. Computational methods are well-suited to study the energies of different chair and twist-boat conformations of substituted dioxanes like this compound. researchgate.net This understanding can help to explain observed stereoselectivities and guide the design of substrates and catalysts to achieve desired outcomes. acs.org

Catalyst-Substrate Interactions: Integrated approaches can also be used to model the interaction between a catalyst and the reactants. This can provide insights into how a catalyst's structure influences the transition state of a reaction, leading to the observed selectivity. For instance, computational models can help to explain why confined Brønsted acids are so effective in the asymmetric Prins reaction. acs.orguni-koeln.de

Sustainable Chemical Process Development for 1,3-Dioxane Synthesis and Utility

The principles of green chemistry are increasingly guiding the development of new chemical processes. scrivenerpublishing.com For the synthesis and application of 1,3-dioxanes, there are several avenues for future research to enhance sustainability.

Renewable Feedstocks: A major focus of green chemistry is the use of renewable resources. 1,3-dioxanes can be synthesized from biomass-derived platform chemicals. For example, ethylene (B1197577) glycol can be obtained from cellulose, and various aldehydes can be sourced from biomass as well. researchgate.net Research into the efficient conversion of a wider range of bio-based aldehydes and 1,3-diols into functionalized dioxanes is a promising area. There is also research into using polyoxymethylene, a type of plastic, as a green alternative to formaldehyde (B43269) in the synthesis of 1,3-dioxanes. researchgate.net

Green Solvents and Catalysts: The development of catalytic systems that can operate in environmentally benign solvents, or in solvent-free conditions, is a key goal. clockss.org The use of water or bio-based solvents like those derived from lactic acid is being explored. clockss.orgrsc.org Furthermore, the use of reusable heterogeneous catalysts, as discussed earlier, aligns with the principles of green chemistry by minimizing waste. boisestate.edu Biocatalysis, using enzymes to perform chemical transformations, also represents a green approach that could be applied to the synthesis and modification of 1,3-dioxanes. d-nb.info

Energy Efficiency: Future process development will also aim to reduce the energy consumption of synthetic routes. This can be achieved by developing catalysts that operate under milder conditions (lower temperature and pressure) and by designing more efficient reaction and separation processes. scrivenerpublishing.com For instance, catalytic supercritical water gasification has been explored for the decomposition of dioxane, which could be a sustainable method for waste treatment. researchgate.net

The following table outlines key areas for sustainable process development for 1,3-dioxanes.

| Sustainability Aspect | Approach | Future Research Focus |

| Renewable Feedstocks | Use of biomass-derived aldehydes and diols. | Expanding the range of bio-based starting materials and developing efficient conversion processes. researchgate.netacs.org |

| Green Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. | Investigating the use of novel green solvents and solvent-free reaction conditions. clockss.orgrsc.org |

| Catalyst Design | Development of reusable heterogeneous catalysts and biocatalysts. | Designing highly active and selective catalysts that are easily recoverable and recyclable. boisestate.edud-nb.info |

| Waste Valorization | Using waste materials as feedstocks. | Exploring the use of waste plastics like polyoxymethylene as a C1 source. researchgate.net |

Q & A

Q. What are the common synthetic routes for 4-isopropyl-5,5-dimethyl-1,3-dioxane in laboratory settings?

A primary method involves the acid-catalyzed cyclization of neopentyl glycol with formaldehyde. Under acidic conditions, the hydroxyl group of neopentyl glycol acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This forms a transient ester intermediate, followed by proton transfer and cyclization to yield 5,5-dimethyl-1,3-dioxane derivatives. The presence of organotin catalysts (e.g., butyl tin tris(2-ethylhexanoate)) accelerates this process by stabilizing charge separation .

Q. How can researchers safely handle this compound during experiments?

Safety protocols include:

Q. What analytical techniques are recommended for characterizing this compound?

- GC-MS : Effective for identifying by-products and purity assessment during synthesis .

- NMR Spectroscopy : The geminal dimethyl groups in the dioxane ring produce distinct chemical shifts. For example, in 5,5-dimethyl-1,3-dioxane derivatives, α and β proton shifts range between -4.63 to -5.1 ppm and -8.69 to -14.4 ppm, respectively, depending on substituents .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound as a by-product in polyester synthesis?

During polyester resin production, 1,3-propanediol undergoes thermal cracking in the presence of formaldehyde and organotin catalysts. The reaction proceeds via nucleophilic addition between the negatively charged hydroxyl group of neopentyl glycol and the positively charged carbonyl carbon of formaldehyde. Cyclization releases water, forming the 1,3-dioxane ring. Competing esterification pathways can lead to other by-products, such as 1,4-dioxane .

Table 1 : Common by-products in polyester synthesis

| Category | Examples | Formation Mechanism |

|---|---|---|

| Cyclic compounds | 5,5-dimethyl-1,3-dioxane, 1,4-dioxane | Acid-catalyzed cyclization |

| Esters | Isobutyric acid 2-ethyl-3-hydroxyhexyl ester | Esterification of diols and acids |

| Alcohols | Neopentyl glycol | Incomplete reaction intermediates |

Q. How do environmental factors influence the stability and detection of this compound in water systems?

The compound’s low odor threshold (~10 ng/L) necessitates advanced detection methods, such as:

- Solid-Phase Microextraction (SPME) : Coupled with GC-MS for trace analysis.

- Biological Treatment : Upflow aerobic filters can partially degrade dioxanes, but 1,4-dioxane and 5,5-dimethyl-1,3-dioxane often persist due to their resistance to microbial breakdown .

Q. What role do substituents play in the NMR chemical shifts of 1,3-dioxane derivatives?

Substituents like isopropyl groups induce deshielding effects. For 5,5-dimethyl-1,3-dioxane, the geminal dimethyl groups produce characteristic upfield shifts due to steric crowding. The β-effect (downfield shift) is more pronounced in oxygenated rings, with values ranging from -10.39 to -14.4 ppm, influenced by axial vs. equatorial substitution patterns .

Methodological Considerations

Q. How can researchers optimize reaction conditions to minimize by-product formation?

Q. What computational tools aid in predicting the conformational stability of 1,3-dioxane derivatives?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model axial-equatorial equilibria and predict steric interactions. For example, axial isopropyl groups increase ring strain, favoring equatorial conformers in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.